molecular formula C6H7IN2 B13899689 5-Iodo-2,3-dimethylpyrazine

5-Iodo-2,3-dimethylpyrazine

Numéro de catalogue: B13899689
Poids moléculaire: 234.04 g/mol
Clé InChI: VDNXDZAPVAZJAP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

5-Iodo-2,3-dimethylpyrazine is a halogen-substituted pyrazine derivative characterized by an iodine atom at the 5-position and methyl groups at the 2- and 3-positions.

Propriétés

Formule moléculaire

C6H7IN2

Poids moléculaire

234.04 g/mol

Nom IUPAC

5-iodo-2,3-dimethylpyrazine

InChI

InChI=1S/C6H7IN2/c1-4-5(2)9-6(7)3-8-4/h3H,1-2H3

Clé InChI

VDNXDZAPVAZJAP-UHFFFAOYSA-N

SMILES canonique

CC1=NC=C(N=C1C)I

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2,3-dimethylpyrazine typically involves the iodination of 2,3-dimethylpyrazine. One common method is the electrophilic substitution reaction where iodine is introduced to the pyrazine ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction conditions often require a solvent like acetic acid and a controlled temperature to ensure the selective iodination at the 5th position.

Industrial Production Methods: Industrial production of 5-Iodo-2,3-dimethylpyrazine may involve large-scale batch reactors where the reaction parameters are meticulously controlled to maximize yield and purity. The process includes steps like purification through recrystallization or chromatography to obtain the desired compound with high purity .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Iodo-2,3-dimethylpyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-azido-2,3-dimethylpyrazine, while coupling reactions can produce various substituted pyrazines .

Applications De Recherche Scientifique

5-Iodo-2,3-dimethylpyrazine has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 5-Iodo-2,3-dimethylpyrazine involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The pyrazine ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

Pyrazines are heterocyclic aromatic compounds with two nitrogen atoms. Substitutions at the 2-, 3-, 5-, and 6-positions significantly influence their properties. Below is a comparative analysis of key pyrazine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Properties References
5-Iodo-2,3-dimethylpyrazine 5-I, 2-Me, 3-Me C₆H₇IN₂ 234.04 (calc.) Likely used in cross-coupling reactions (e.g., Sonogashira); potential medicinal chemistry applications. Limited aroma data.
5-Ethyl-2,3-dimethylpyrazine 5-Et, 2-Me, 3-Me C₈H₁₂N₂ 136.20 Key aroma compound in roasted meats (OAVs: 291–517); contributes to smoky, roasty notes. FEMA 4434, JECFA-approved.
5-Methyl-2,3-diethylpyrazine 5-Me, 2-Et, 3-Et C₉H₁₄N₂ 150.22 High OAVs (930–1,819) in roasted mutton; dominant contributor to burnt, nutty aromas.
2,3-Diethyl-5-methylpyrazine 2-Et, 3-Et, 5-Me C₉H₁₄N₂ 150.22 Correlated with "burnt" aroma in sunflower seed oils; used in flavor formulations.
2,3-Dimethyl-5-isopropylpyrazine 2-Me, 3-Me, 5-iPr C₉H₁₄N₂ 150.22 Structural isomer; studied for retention behavior in GC analysis.

Aroma and Flavor Contributions

Alkyl-substituted pyrazines are critical to food aroma profiles. For example:

  • 5-Ethyl-2,3-dimethylpyrazine is a biomarker in roasted mutton, smoked duck, and sunflower seed oil, with OAVs exceeding 290 due to low odor thresholds .
  • 5-Methyl-2,3-diethylpyrazine exhibits the highest OAVs (up to 1,819) in mutton, attributed to its synergistic interaction with lipids during roasting .

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